molecular formula C10H11FO3 B1318970 3-Fluoro-4-isopropoxybenzoic acid CAS No. 258273-30-2

3-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1318970
CAS No.: 258273-30-2
M. Wt: 198.19 g/mol
InChI Key: AFUBNDBLNISVBB-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxybenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a fluorine atom at the third position and an isopropoxy group at the fourth position on the benzoic acid ring.

Scientific Research Applications

3-Fluoro-4-isopropoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Safety and Hazards

The safety information available indicates that 3-Fluoro-4-isopropoxybenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-Fluoro-4-isopropoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-isopropoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and isopropoxy group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-isopropoxybenzoic acid is unique due to the specific positioning of the fluorine and isopropoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUBNDBLNISVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 3-fluoro-4-isopropoxybenzoate (from step 1), 1,4-dioxane (31 mL), and NaOH (31 mL of 1.0 M, 31 mmol) were combined and the mixture was heated at 80° C. for 20 min. The solvent was evaporated under reduced pressure. The crude mixture was dissolved in water and was washed with EtOAc (3×). The combined organics were discarded. The aqueous layer was acidified and was extracted with EtOAc (3×). The organic layer was dried over sodium sulfate, filtered and the concentrated under reduced pressure to yield 3-fluoro-4-isopropoxy-benzoic acid (1.25 g, 72%) as a white solid. ESI-MS m/z calc 198.1, found 199.3 (M+1)+. Retention time: 1.34 minutes (3 min run).
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Synthesis routes and methods II

Procedure details

Isopropyl 3-fluoro-4-(1-methylethoxy)benzoate (618 mg, 2.57 mmol) was dissolved in methanol (13 mL). The resultant mixture was added with 1N aqueous solution of sodium hydroxide (13 mL) under ice-cold conditions and stirred at 60° C. for 1 hour. The reaction solution was added with a saturated solution of ammonium chloride and extracted with ethyl acetate. The organic layer was washed with brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. 3-Fluoro-4-(1-methylethoxy)benzoic acid (505 mg, yield 99%) was obtained as a white crystal.
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Isopropyl 3-fluoro-4-(1-methylethoxy)benzoate
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618 mg
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13 mL
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Synthesis routes and methods III

Procedure details

A solution of 639 mg (2.74 mmol) 1-isopropyloxy-2-fluoro-4-bromobenzene (from Step A) in 10 mL of THF at −78° C. was treated with 1.64 mL of 2.0 M n-butyllithium in heptane. After stirring at −78° C. for 30 min, the mixture was poured onto 300 g of crushed dry ice and allowed to warm up to rt. The mixture was partitioned between 100 mL of 2.0 N NaOH and 100 mL of Et2O. The aqueous layer was separated, acidified using 5.0 N HCl to pH 2, and extracted with CH2Cl2 (3×50 mL). The organic layers were combined, dried over MgSO4, and concentrated to afford 380 mg of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.41 (d, J=6.2, 6H), 4.65-4.73 (m, 1H), 7.00 (t, J=8.5, 1H), 7.79-7.87 (m, 2H).
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639 mg
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1.64 mL
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10 mL
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